![molecular formula C18H22N2O4 B12293378 2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)
2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science . This particular compound features a tert-butyl group, a methyl group, and a pyrido[3,4-b]indole core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives often employs continuous flow reactors and microreactor systems to enhance efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl esters in these processes is common due to their stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication . The tert-butyl and methyl groups can also influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core, used in neuroscience research.
Uniqueness
2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the pyrido[3,4-b]indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H22N2O4 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-O-tert-butyl 3-O-methyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3 |
Clé InChI |
OBCRBMQFEVKESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
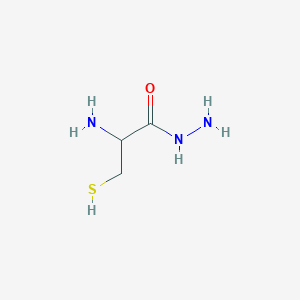
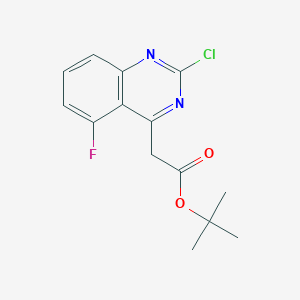

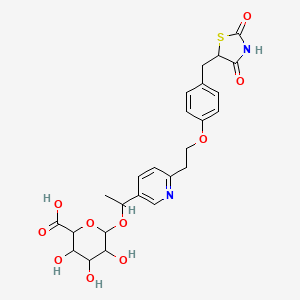
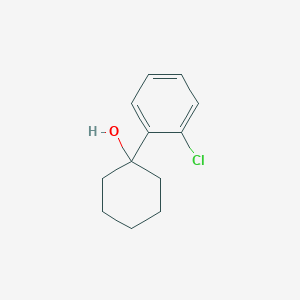
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
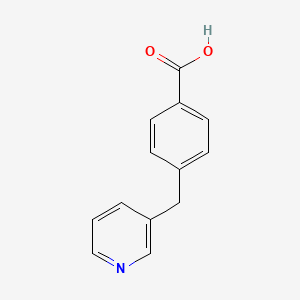
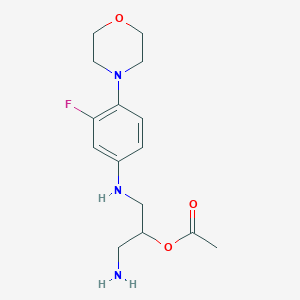

![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
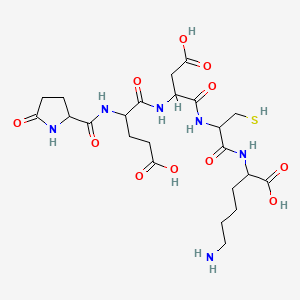
![2-[(E,3Z)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B12293403.png)
